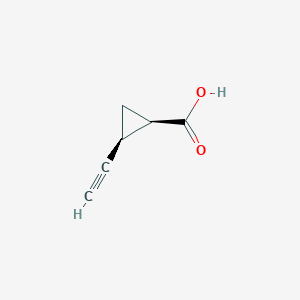

(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid” is a chiral molecule. Chiral molecules are molecules that cannot be superimposed on their mirror images . The (1R,2S) designation refers to the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .

Molecular Structure Analysis

The molecular structure of a compound like “this compound” can be determined using techniques such as X-ray diffraction analysis .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds may undergo reactions such as SN2 and SN2’ alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For chiral compounds, these properties can be different for each enantiomer .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

One significant application of "(1R,2S)-2-Ethynylcyclopropane-1-carboxylic acid" derivatives is in the field of organic synthesis, where these compounds are used as intermediates in the synthesis of more complex molecules. For example, Kretschik et al. (1995) described the preparation of ethynylcyclopropanecarboxylic acid esters from phenylbutenyne and ethyl diazoacetate. These esters were further utilized to generate alkynylcyclopropylcarbene complexes of chromium and tungsten, showcasing the compound's utility in preparing metal carbene complexes for various synthetic applications (Kretschik, Nieger, & Dötz, 1995).

Pharmaceutical Development

In the pharmaceutical industry, derivatives of "this compound" have been identified as crucial pharmacophoric units. Sato et al. (2016) highlighted the importance of (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA) as a core component in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. The paper provides a comprehensive overview of synthetic approaches for this amino acid, indicating its critical role in the design of potent antiviral drugs (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).

Biocatalysis

Zhu et al. (2018) explored the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA Ethyl Ester using a newly isolated Sphingomonas aquatilis. This study showcases the application of microbial biocatalysis in producing enantiomerically pure compounds, which are essential for drug development and synthesis of biologically active molecules. The use of Sphingomonas aquatilis for the resolution of rac-vinyl-ACCA to its enantiomerically pure form emphasizes the importance of biotechnological approaches in modern synthetic chemistry (Zhu, Shi, Zhang, & Zheng, 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R,2S)-2-ethynylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-2-4-3-5(4)6(7)8/h1,4-5H,3H2,(H,7,8)/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOURCILMTVHBE-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1C[C@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-4-[(4-chlorophenyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2630592.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2630594.png)

![5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2630604.png)

![2-(4-Chlorophenoxy)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2630614.png)

![1-[(4-Chloro-2-methoxy-5-methylphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2630615.png)